molecular formula C18H21N3O7S B4536672 N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4536672
M. Wt: 423.4 g/mol
InChI Key: QFEFWTWYDCYTOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N2-(3,4-dimethoxyphenyl)-N1-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide often involves multi-step synthetic routes that may include nitration, sulfonation, alkylation, and amidation reactions. For instance, the synthesis of related compounds can involve the formation of spiro-Meisenheimer adducts and their subsequent rearrangement under specific conditions, showcasing the complexity and versatility of synthetic strategies in organic chemistry (Macháček, Hassanien, & Štěrba, 1986). Additionally, four-component reactions can be utilized for constructing compounds with similar structural features, highlighting the efficiency of such methods in creating complex molecules from simpler precursors (Jin, Fang, Zhang, Liu, Wang, & Tian, 2011).

Molecular Structure Analysis

The molecular structure of compounds analogous to N2-(3,4-dimethoxyphenyl)-N1-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide can be characterized using techniques like X-ray crystallography, revealing intricate details such as bond lengths, angles, and overall molecular conformation. For example, the crystal structure of related molecules can elucidate the spatial arrangement of functional groups and their potential interactions, which are crucial for understanding the compound's reactivity and properties (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Compounds with similar structural components can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, addition reactions, and redox processes. The presence of nitro, methoxy, and sulfonyl groups in such compounds provides multiple reactive sites for chemical transformations, which can be exploited to synthesize a wide range of derivatives with diverse biological and physicochemical properties. For instance, the nitro group can participate in reduction reactions, while sulfonyl moieties can be involved in sulfonation and sulfonylation processes, demonstrating the compound's versatility in chemical synthesis (Sakoda, Kamikawaji, & Seto, 1992).

properties

IUPAC Name

2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O7S/c1-12-5-6-14(21(23)24)9-15(12)19-18(22)11-20(29(4,25)26)13-7-8-16(27-2)17(10-13)28-3/h5-10H,11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEFWTWYDCYTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide

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